2-(4-Fluorophenyl)-3-phenylquinoxaline
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Overview
Description
2-(4-Fluorophenyl)-3-phenylquinoxaline is a heterocyclic aromatic compound that contains a quinoxaline core substituted with a 4-fluorophenyl group and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-phenylquinoxaline typically involves the condensation of 4-fluoroaniline with benzil in the presence of a suitable catalyst. One common method is the cyclization reaction between 4-fluoroaniline and benzil in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-phenylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2-(4-Fluorophenyl)-3-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the 4-fluorophenyl group, which may result in different biological activities.
2-(4-Chlorophenyl)-3-phenylquinoxaline: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with biological targets.
2-(4-Methylphenyl)-3-phenylquinoxaline: Contains a methyl group instead of a fluorine atom, leading to differences in electronic properties and biological activity.
Uniqueness
2-(4-Fluorophenyl)-3-phenylquinoxaline is unique due to the presence of the 4-fluorophenyl group, which can enhance its lipophilicity and ability to penetrate biological membranes. This structural feature may contribute to its higher potency and selectivity in biological assays compared to similar compounds.
Properties
Molecular Formula |
C20H13FN2 |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-phenylquinoxaline |
InChI |
InChI=1S/C20H13FN2/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)22-17-8-4-5-9-18(17)23-20/h1-13H |
InChI Key |
ADQAXMNKSKSHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)F |
Origin of Product |
United States |
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